molecular formula C16H12N4O3S B11667563 4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

Cat. No.: B11667563
M. Wt: 340.4 g/mol
InChI Key: MODJLDYPIMHSEF-RQZCQDPDSA-N
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Description

4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The final step involves the formation of the hydrazono linkage and the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H12N4O3S/c21-15(13-8-12(18-19-13)14-2-1-7-24-14)20-17-9-10-3-5-11(6-4-10)16(22)23/h1-9H,(H,18,19)(H,20,21)(H,22,23)/b17-9+

InChI Key

MODJLDYPIMHSEF-RQZCQDPDSA-N

Isomeric SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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